![molecular formula C8H8ClNO2 B2596730 4-Amino-5-chloro-2-methoxybenzaldehyde CAS No. 145742-50-3](/img/structure/B2596730.png)
4-Amino-5-chloro-2-methoxybenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular formula of ACMB is C8H8ClNO2. The InChI code is 1S/C8H8ClNO2/c1-12-8-3-7 (10)6 (9)2-5 (8)4-11/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
ACMB has a molecular weight of 185.61 g/mol . It is a light yellow to brown powder or crystals . The exact mass and monoisotopic mass are 185.0243562 g/mol . It has a topological polar surface area of 52.3 Ų .Scientific Research Applications
Antibacterial Activity
4-Amino-5-chloro-2-methoxybenzaldehyde derivatives have been studied for their potential antibacterial properties. For instance, Schiff bases derived from benzothiazole and similar compounds have been evaluated against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds act as tridentate ligands and form octahedral complexes with metal ions, contributing to their antibacterial efficacy (Chohan, Scozzafava, & Supuran, 2003).
Solid-Phase Peptide Synthesis
4-Methoxybenzaldehyde backbone linker resins have been developed for the solid-phase synthesis of peptides. These linkers are stable during the cleavage of common protecting groups used in peptide synthesis, making them useful in the preparation of complex peptide structures (Gu & Silverman, 2003).
Antioxidant Activity
Halogenated derivatives of 4-methoxybenzaldehyde have been synthesized and evaluated for their antioxidant properties. The synthesis of these derivatives involves reactions like chlorination and bromination of vanillin. Their antioxidant activities have been tested and compared to control substances like BHT (Rijal, Haryadi, & Anwar, 2022).
Synthesis of Triazole Derivatives
This compound has been used in the synthesis of various triazole derivatives, which were then screened for antimicrobial activities. Some of these derivatives showed good or moderate activity against test microorganisms (Bektaş et al., 2007).
Schiff Bases Synthesis and Characterization
Schiff bases have been synthesized using compounds like 4-methoxybenzaldehyde and characterized using spectroscopy and crystallography. These studies help understand the molecular structures and potential applications of these Schiff bases in various fields (Tabatabaee et al., 2006).
Solubility and Activity Coefficient Studies
Studies on the solubility and infinite dilution activity coefficient of halogenated benzaldehydes in water across different temperatures provide valuable data for understanding the physicochemical properties of these compounds, which is crucial for their application in various scientific fields (Larachi et al., 2000).
Copper(I) Complex Synthesis
Copper(I) complexes have been synthesized using Schiff bases derived from 4-methoxybenzaldehyde. These complexes are characterized by various spectroscopic techniques and X-ray diffraction studies, providing insights into their potential applications in catalysis or material science (Ghassemzadeh et al., 2005).
Safety and Hazards
ACMB is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
4-amino-5-chloro-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLOCDKNDMVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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